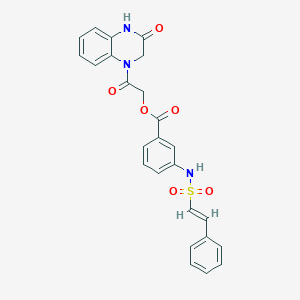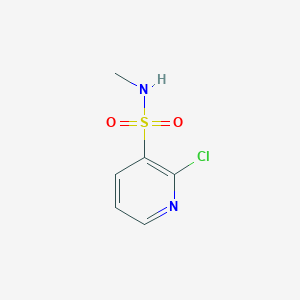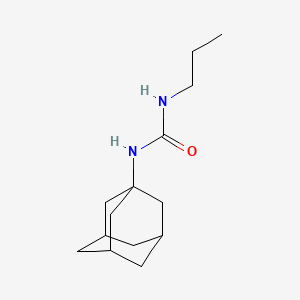
1-(Adamantan-1-il)-3-propilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-yl)-3-propylurea is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often incorporated into various chemical compounds to enhance their physical and chemical properties. The propylurea group in this compound adds to its versatility, making it useful in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
1-(Adamantan-1-yl)-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of protein functions.
Industry: Utilized in the development of advanced materials with enhanced thermal and oxidative stability.
Mecanismo De Acción
Target of action
Adamantane derivatives, such as Rimantadine, are known to target the M2 protein of the Influenza A virus . .
Mode of action
The mode of action of adamantane derivatives generally involves inhibiting the function of their target. For instance, Rimantadine inhibits the uncoating of the Influenza A virus by interacting with the M2 protein . The specific mode of action for “1-(Adamantan-1-yl)-3-propylurea” is unknown.
Biochemical pathways
Adamantane derivatives like rimantadine can affect the replication cycle of the influenza a virus .
Análisis Bioquímico
Biochemical Properties
1-(Adamantan-1-yl)-3-propylurea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. The interaction between 1-(Adamantan-1-yl)-3-propylurea and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving epoxides . Additionally, 1-(Adamantan-1-yl)-3-propylurea has been shown to interact with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 1-(Adamantan-1-yl)-3-propylurea on cellular processes are multifaceted. This compound has been found to influence cell signaling pathways, particularly those involving the regulation of oxidative stress and inflammation. By inhibiting soluble epoxide hydrolase, 1-(Adamantan-1-yl)-3-propylurea modulates the levels of epoxyeicosatrienoic acids, which are known to play a role in cellular signaling and inflammation . Furthermore, 1-(Adamantan-1-yl)-3-propylurea affects gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and the activation of stress response pathways.
Molecular Mechanism
The molecular mechanism of action of 1-(Adamantan-1-yl)-3-propylurea involves its binding interactions with soluble epoxide hydrolase. The adamantane moiety of the compound fits into the hydrophobic pocket of the enzyme, leading to competitive inhibition . This inhibition prevents the conversion of epoxides to diols, thereby altering the balance of these metabolites in the cell. Additionally, 1-(Adamantan-1-yl)-3-propylurea may influence other molecular targets, including receptors and ion channels, through its interactions with cellular membranes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Adamantan-1-yl)-3-propylurea have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 1-(Adamantan-1-yl)-3-propylurea can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged treatment with 1-(Adamantan-1-yl)-3-propylurea can result in sustained inhibition of soluble epoxide hydrolase and associated changes in cellular physiology.
Dosage Effects in Animal Models
The effects of 1-(Adamantan-1-yl)-3-propylurea in animal models vary with dosage. At low doses, the compound exhibits beneficial effects, such as the reduction of oxidative stress and inflammation . At higher doses, 1-(Adamantan-1-yl)-3-propylurea can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in the therapeutic application of 1-(Adamantan-1-yl)-3-propylurea.
Metabolic Pathways
1-(Adamantan-1-yl)-3-propylurea is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by 1-(Adamantan-1-yl)-3-propylurea leads to the accumulation of epoxides, which can be further metabolized by other enzymes, such as cytochrome P450s . This interaction affects the overall metabolic flux and the levels of various metabolites in the cell. Additionally, 1-(Adamantan-1-yl)-3-propylurea may influence the activity of other metabolic enzymes and cofactors, contributing to its broad biochemical effects.
Transport and Distribution
The transport and distribution of 1-(Adamantan-1-yl)-3-propylurea within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1-(Adamantan-1-yl)-3-propylurea can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(Adamantan-1-yl)-3-propylurea within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 1-(Adamantan-1-yl)-3-propylurea is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytosolic proteins . Additionally, 1-(Adamantan-1-yl)-3-propylurea may be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are crucial for the compound’s activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-propylurea typically involves the reaction of adamantane derivatives with isocyanates or urea derivatives. One common method includes the reaction of 1-adamantylamine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent like diethyl ether or dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of 1-(Adamantan-1-yl)-3-propylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Adamantan-1-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(Adamantan-1-yl)-1H-1,2,3-triazoles: These compounds also feature the adamantane moiety and are known for their stability and bioactivity.
N-(Adamantan-1-yl)amides: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
1-(Adamantan-1-yl)-3-propylurea is unique due to the combination of the adamantane moiety and the propylurea group. This combination imparts enhanced stability, rigidity, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNPDYOSNXDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
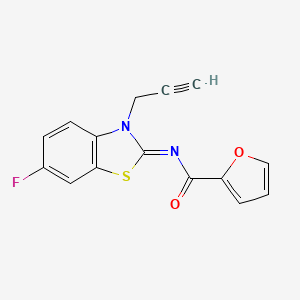
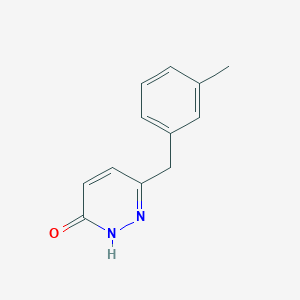
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
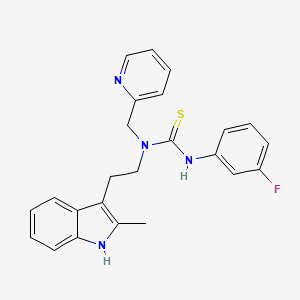
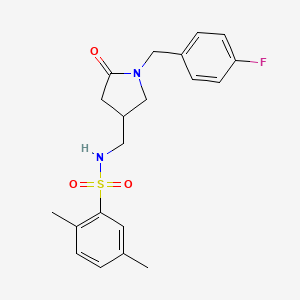
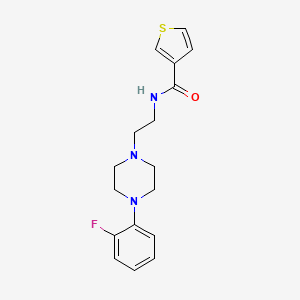
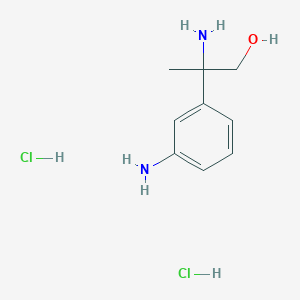
![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
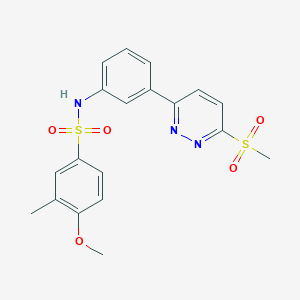
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)
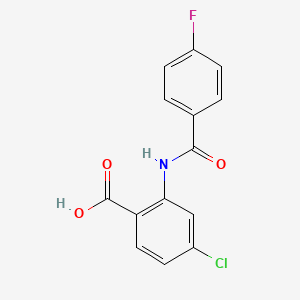
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride](/img/structure/B2546472.png)
